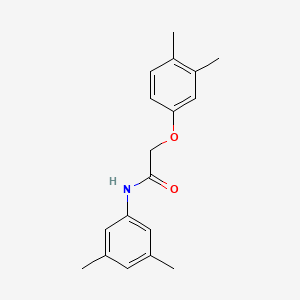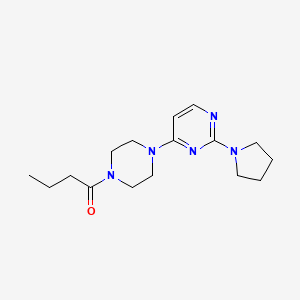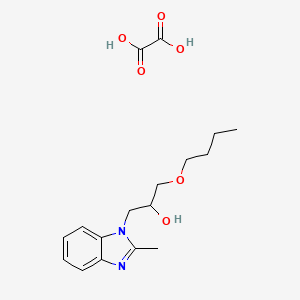
2-(3,4-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of amides and has a molecular weight of 329.46 g/mol.
Scientific Research Applications
Environmental Sensing and Analysis
- Fluorescent Probe for Carbonyl Compounds : A study introduced 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide as a molecular probe for tracing carbonyl compounds in water samples. This compound offers an advanced approach for detecting aldehydes and ketones, showcasing high sensitivity and low detection limits for formaldehyde and other carbonyls, proving its utility in environmental monitoring (Houdier et al., 2000).
Pharmacology and Therapeutics
- Anticonvulsant Activity : Another research focused on trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides, evaluating their anticonvulsant properties. It was found that one of these compounds exhibited significant protection against seizures, highlighting its potential in therapeutic applications (Pękala et al., 2011).
Material Science
- Polyhedral Oligomeric Silsesquioxane (POSS) Nano-Photoinitiator : A novel compound, 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide, was synthesized for the development of PMMA hybrid networks in air atmospheres. This research underscores the material's improved thermal stability and potential for robust polymer/filler networks, demonstrating a significant advance in material sciences (Batibay et al., 2020).
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-12-7-13(2)9-16(8-12)19-18(20)11-21-17-6-5-14(3)15(4)10-17/h5-10H,11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAHXIJRQSJXNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5590036.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5590050.png)
![methyl {2-[2-(3-methoxybenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]-2-oxoethyl}carbamate](/img/structure/B5590053.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5590073.png)
![N-(4-methoxyphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5590075.png)
![2-oxo-2-phenylethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B5590077.png)
![N-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-N'-(3-methylpyridin-4-yl)ethane-1,2-diamine](/img/structure/B5590082.png)
![1-(ethylsulfonyl)-N-[3-(4-methyl-1-piperazinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5590101.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5590102.png)

![2-[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5590109.png)
![2-[(3-chloro-1-benzothien-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5590115.png)
